3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-25-15-8-7-13(10-16(15)26-2)20-18-21-17(24)14(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEUTTATPIHLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol involves several steps. One common method includes the reaction of 3,4-dimethoxyaniline with 4-fluorobenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Example Synthesis Procedure
-
Reagents :
- 3,4-Dimethoxyacetophenone (1.80 g)
- Dimethylformamide-dimethylacetal (1.91 g)
- Dry xylene (20 mL)
-
Procedure :
- Combine the reagents in a round-bottom flask.
- Reflux for 24 hours.
- Filter the resulting solid and recrystallize from dioxane.
- Yield: Approximately 66%, melting point: 123.7 °C.
Anticancer Properties
Research has indicated that compounds containing triazine structures exhibit significant anticancer activities. Studies have shown that 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interference with DNA synthesis and repair pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory processes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling molecules, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Comparison of Key Triazine Derivatives
*Calculated based on formula (C₁₈H₁₈FN₃O₃).
Key Observations:
Substituent Impact on Activity: The 3,4-dimethoxyphenylamino group in the target compound may enhance antioxidant or enzyme-binding properties, as seen in curcumin analogs where methoxy groups improve radical scavenging and ACE inhibition .
Divergent Applications: Pesticide vs. Pharmaceutical Potential: Sulfonylurea-containing triazines (e.g., prosulfuron) act as herbicides due to sulfonamide groups that inhibit plant acetolactate synthase . In contrast, the target compound lacks such groups, suggesting a different mechanism, possibly in medicinal contexts. Fluorine vs. Trifluoromethyl: The trifluoromethyl group in increases lipophilicity and bioactivity in agrochemicals, while the target’s single fluorine may balance polarity for drug-like properties .
Synthesis and Characterization :
- Triazine derivatives with complex substituents (e.g., trifluoroacetamide in ) are synthesized via nucleophilic substitution or coupling reactions, followed by characterization via NMR and IR spectroscopy. The target compound likely requires similar protocols .
Biological Activity
The compound 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is a member of the triazine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including antimicrobial efficacy, antitumor potential, and receptor interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing lipophilic groups such as chloro or fluoro substitutions on the phenyl ring have shown enhanced antimicrobial efficacy against various bacteria and fungi. In a comparative study, compounds with such substitutions demonstrated superior activity compared to those without .
Table 1: Antimicrobial Efficacy of Triazine Derivatives
Antitumor Activity
The antitumor potential of triazine derivatives has also been explored extensively. A study focusing on similar compounds revealed promising results in inhibiting tumor growth in xenograft models. The mechanism of action is believed to involve the inhibition of the PI3K/Akt signaling pathway, crucial for cell proliferation and survival .
Case Study: In Vivo Antitumor Efficacy
- Model Used : Subcutaneous xenograft in mice
- Dosage : Administered intravenously at varying concentrations
- Results : Significant reduction in tumor size was observed in treated groups compared to controls.
Receptor Interactions
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological receptors. One study highlighted its interaction with human prostaglandin reductase (PTGR2), suggesting potential inhibitory effects that could translate into therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
